3-(苯磺酰基)-1-(2-(4-(三氟甲基)苯基)吗啉代)丙-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

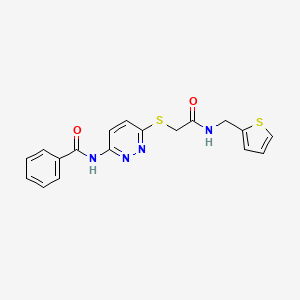

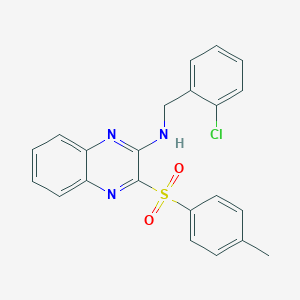

The compound of interest, 3-(Phenylsulfonyl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)propan-1-one, is a complex molecule that appears to be related to various sulfonamide and morpholine derivatives. These types of compounds have been studied for their potential in medical applications, such as antimicrobial activity and enzyme inhibition.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the use of sulfonyl chlorides and morpholine groups. For instance, the synthesis of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, involves the substitution of morpholine on difluorinated nitrobenzene followed by nitro group reduction . Similarly, the preparation of active isomers of phenyl-morpholino-propanol derivatives for enzyme inhibition involves separation of diastereomers and enantiomers through crystallization and chromatographic techniques .

Molecular Structure Analysis

The molecular structure of sulfonamide and morpholine derivatives is characterized by the presence of a sulfonyl group attached to a benzene ring and a morpholine ring, which is a six-membered ring containing an oxygen and a nitrogen atom. The molecular structure is crucial for the biological activity of these compounds, as seen in the case of the active isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, where the configuration of the isomer determines its inhibitory activity .

Chemical Reactions Analysis

Sulfonamide and morpholine derivatives can undergo various chemical reactions. For example, alkylation reactions at the benzo moiety of phenylsulfonyl compounds have been studied, showing that different conditions can lead to the formation of various products, including the reductive elimination of the sulfonyl group . Additionally, the use of ionic liquids as catalysts has been explored for condensation reactions involving these types of compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of the trifluoromethyl group, for instance, can significantly affect these properties due to its strong electron-withdrawing nature. The antimicrobial activity of sulfonamide derivatives has been linked to their ability to inhibit bacterial growth, with some compounds showing potent activity in low micromolar ranges . The cytotoxic activity of trifluoromethyl sulfonamides has also been evaluated, indicating potential for cancer treatment .

科学研究应用

抗菌活性

对类似磺酰胺化合物(如 4-(苯磺酰基)吗啉)的研究揭示了它们在治疗由微生物引起的疾病方面的潜力。这些化合物已显示出对标准和多重耐药菌株的抗菌和调节活性,表明像 3-(苯磺酰基)-1-(2-(4-(三氟甲基)苯基)吗啉代)丙-1-酮这样的衍生物可能具有类似的应用 (Oliveira 等人,2015)。

合成方法

相关化合物的有效合成策略证明了磺酰胺类的化学多功能性。例如,已经描述了一种合成 1-(三氟甲基磺酰氨基)丙-2-基苯甲酸酯的方法,突出了该化合物产生各种化学有趣且有用的衍生物的潜力 (Gómez-García 等人,2017)。此类方法可适用于或受 3-(苯磺酰基)-1-(2-(4-(三氟甲基)苯基)吗啉代)丙-1-酮的合成和功能化的启发。

电子材料

砜基材料已经合成并表征出其高三重态能,展示了它们适用于磷光有机发光二极管 (PhOLED) 的适用性。这说明了砜衍生物在电子材料和器件开发中的潜力,表明像 3-(苯磺酰基)-1-(2-(4-(三氟甲基)苯基)吗啉代)丙-1-酮这样的化合物也可以在该领域找到应用 (Jeon 等人,2014)。

药物合成和递送

该化合物与用于药物合成中的中间体的结构相似,例如用于利奈唑胺的中间体,表明其在创建新型治疗剂方面的潜力。已经合成了相关化合物的新磺酰胺和氨基甲酸酯用于抗菌活性研究,暗示了利用 3-(苯磺酰基)-1-(2-(4-(三氟甲基)苯基)吗啉代)丙-1-酮用于类似应用的可能性 (Janakiramudu 等人,2017)。

属性

IUPAC Name |

3-(benzenesulfonyl)-1-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3NO4S/c21-20(22,23)16-8-6-15(7-9-16)18-14-24(11-12-28-18)19(25)10-13-29(26,27)17-4-2-1-3-5-17/h1-9,18H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQADORHZRVWVIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3016832.png)

![(4-((4-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B3016835.png)

![6-[5-(4-Methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B3016839.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B3016848.png)

![Propyl 4-[7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B3016849.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3016851.png)

![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B3016852.png)